1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
- React the oxadiazole compound with sodium azide (NaN₃) to form the triazole ring.
- The dipropylamino group can be introduced during this step using reagents like propylamine.
Carboxylation
- Finally, carboxylation of the triazole ring is achieved by treating the intermediate compound with carbon dioxide (CO₂) under basic conditions.
Industrial Production:
Industrial-scale production methods may involve modifications of the above steps to optimize yield, cost, and safety.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Oxadiazole Ring
- Start with a suitable precursor containing an amino group.
- Cyclize the precursor using reagents like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various reactions:
Oxidation: The amino group can be oxidized to a nitro group (NO₂).
Reduction: Reduction of the nitro group back to the amino group.
Substitution: Substitution reactions at the triazole ring.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Common reagents include strong acids, bases, and reducing agents.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anticancer properties.
Bioconjugation: Used for attaching other molecules (e.g., fluorescent probes) to specific targets.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. For example:
- In antimicrobial activity, it may disrupt essential cellular processes.
- In bioconjugation, it forms stable linkages with biomolecules.
Comparison with Similar Compounds
Similar compounds include other triazoles, oxadiazoles, and carboxylic acids. the unique combination of the oxadiazole, triazole, and dipropylamino moieties sets 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid apart.
Properties
Molecular Formula |
C12H19N7O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H19N7O3/c1-3-5-18(6-4-2)7-8-9(12(20)21)14-17-19(8)11-10(13)15-22-16-11/h3-7H2,1-2H3,(H2,13,15)(H,20,21) |
InChI Key |
VDUVOIKYAFWASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=C(N=NN1C2=NON=C2N)C(=O)O |
Origin of Product |
United States |
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